Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate
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Overview
Description
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and an isopropylamino group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with an appropriate alkylating agent to introduce the desired substituents on the piperazine ring.
Introduction of Isopropylamino Group:
Esterification: The final step involves the esterification of the resulting intermediate with ethyl butanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under nucleophilic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting central nervous system disorders.
Biological Research: It is used in biological assays to study receptor binding and enzyme inhibition.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can be compared with other piperazine derivatives, such as:
4-(2-Fluorophenyl)piperazin-1-yl Derivatives: These compounds have similar structural features but differ in their substituents, leading to variations in their pharmacological properties.
Norfloxacin Analogues: These compounds share the piperazine core but have different functional groups, resulting in distinct biological activities.
Triazole-Pyrimidine Hybrids: These compounds combine piperazine with other heterocyclic systems, offering unique therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
ethyl 4-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazin-1-yl]butanoate |
InChI |
InChI=1S/C15H29N3O3/c1-4-21-15(20)6-5-7-17-8-10-18(11-9-17)12-14(19)16-13(2)3/h13H,4-12H2,1-3H3,(H,16,19) |
InChI Key |
WSUPNWLLCVLEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCN(CC1)CC(=O)NC(C)C |
Origin of Product |
United States |
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